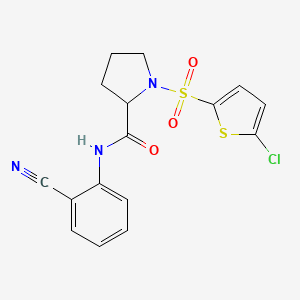

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

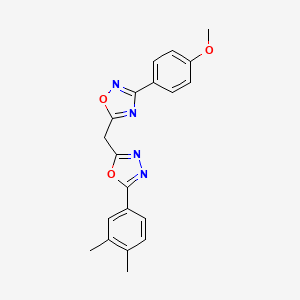

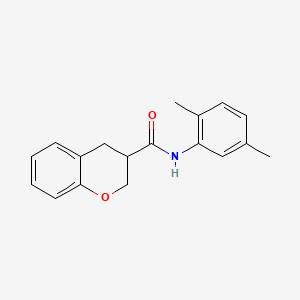

The molecular formula of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone suggests a molecular weight of approximately 298.29 g/mol. To visualize its structure, refer to the ChemSpider entry . The combination of furan, pyrrolidine, and sulfonyl groups creates a unique and potentially bioactive scaffold.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized as a boric acid ester intermediate in the synthesis of complex organic molecules. A study by Huang et al. (2021) focuses on the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, showcasing the application in deriving molecular structures optimized by DFT, consistent with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Pharmacological Applications

Research in the pharmacological domain has identified derivatives of the compound as potential sodium channel blockers and anticonvulsant agents. Malik and Khan (2014) synthesized novel derivatives showing significant anticonvulsant activities through the maximal electroshock (MES) test, pointing to their role in developing new therapeutic agents (Malik & Khan, 2014).

Material Science and Corrosion Inhibition

In material science, derivatives of the compound have been investigated for their effectiveness in corrosion inhibition. Singaravelu and Bhadusha (2022) conducted studies on mild steel in acidic media, highlighting the compound's potential as a corrosion inhibitor, with implications for industrial applications (Singaravelu & Bhadusha, 2022).

Molecular Docking and Antimicrobial Agents

Furthermore, the compound's derivatives have been explored for their antimicrobial properties through molecular docking studies. Debbabi et al. (2017) synthesized novel sulfonamides with pyridine structures, showing promising anticancer and antimicrobial activities. These studies also included molecular docking against dihydrofolate reductase, indicating the compound's role in drug discovery and development (Debbabi et al., 2017).

Mechanism of Action

Mode of Action:

The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:

- Electrophilic Aromatic Substitution (EAS) : The compound acts as an electrophile, forming a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, leading to a substituted benzene ring .

properties

IUPAC Name |

[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLASFCOYIMHOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)

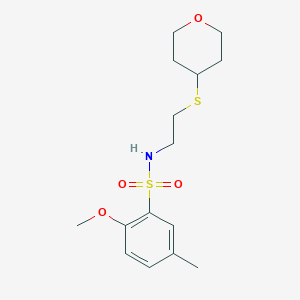

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

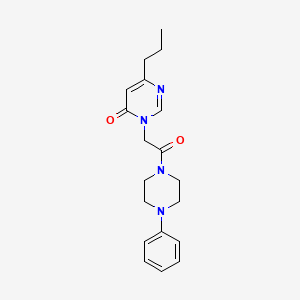

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)